4-Nitropyrimidine 4-Nitropyrimidine
Brand Name: Vulcanchem
CAS No.: 122429-13-4
VCID: VC0050938
InChI: InChI=1S/C4H3N3O2/c8-7(9)4-1-2-5-3-6-4/h1-3H
SMILES: C1=CN=CN=C1[N+](=O)[O-]
Molecular Formula: C4H3N3O2
Molecular Weight: 125.087

4-Nitropyrimidine

CAS No.: 122429-13-4

Cat. No.: VC0050938

Molecular Formula: C4H3N3O2

Molecular Weight: 125.087

* For research use only. Not for human or veterinary use.

4-Nitropyrimidine - 122429-13-4

Specification

CAS No. 122429-13-4
Molecular Formula C4H3N3O2
Molecular Weight 125.087
IUPAC Name 4-nitropyrimidine
Standard InChI InChI=1S/C4H3N3O2/c8-7(9)4-1-2-5-3-6-4/h1-3H
Standard InChI Key OSPOSTLNPSOSSA-UHFFFAOYSA-N
SMILES C1=CN=CN=C1[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Composition

4-Nitropyrimidine consists of a pyrimidine ring with a nitro group at the 4-position. Unlike pyridine which contains one nitrogen atom in its six-membered ring, pyrimidine contains two nitrogen atoms, typically at the 1 and 3 positions. The addition of a nitro group (-NO₂) at the 4-position creates this specific derivative.

Pyrimidine-based compounds differ significantly from pyridine-based compounds in their chemical behavior due to the presence of the additional nitrogen atom, which affects electron distribution and reactivity patterns throughout the molecule.

Physical Properties

While specific data for 4-nitropyrimidine is limited in the search results, we can provide comparative information based on the related compound 4-nitropyridine N-oxide. The physical properties of 4-nitropyrimidine would likely show some similarities but important differences due to the structural variations.

Property4-Nitropyridine N-oxide (for comparison)4-Nitropyrimidine (estimated)
Physical StateSolid (crystal or powder)Likely solid at room temperature
ColorYellow to brownTypically pale yellow to colorless
Melting Point159-164°C (various sources)Expected to be different due to structural differences
SolubilitySoluble in DMSO, insoluble in waterLikely limited water solubility, soluble in organic solvents

The chemical properties of 4-nitropyridine N-oxide include being hygroscopic and potentially unstable when exposed to heat or certain reducing agents . The nitro group in 4-nitropyrimidine would similarly impact stability and reactivity.

Synthesis Methods

Comparison with 4-Nitropyridine Synthesis

The search results indicate that 4-nitropyridine can be synthesized from 4-nitropyridine N-oxide via reduction with phosphorus trichloride:

"Continuous flow procedure... The DCE solution was dried over Na₂SO₄ and evaporated to dryness under reduced pressure. The two-step total yield of 4-nitropyridine was 21.7 g (83%); m.p. 49-50 °C" .

This synthetic approach demonstrates the importance of N-oxide chemistry in developing nitrated heterocyclic compounds, which may have relevance to pyrimidine chemistry as well.

Chemical Reactivity

General Reactivity Patterns

The nitro group on heterocyclic compounds significantly influences reactivity. Based on information about related compounds, we can infer that 4-nitropyrimidine would display:

  • Enhanced susceptibility to nucleophilic aromatic substitution at positions adjacent to the nitro group

  • Reduced basicity compared to unsubstituted pyrimidine due to the electron-withdrawing effect of the nitro group

  • Potential for reduction of the nitro group to form amino derivatives

From the available data on 4-nitropyridine N-oxide: "Aromatic nitro compounds range from slight to strong oxidizing agents. If mixed with reducing agents, including hydrides, sulfides and nitrides, they may begin a vigorous reaction" . Similar reactivity would be expected for 4-nitropyrimidine, though modified by the presence of the additional ring nitrogen.

Stability Considerations

The stability profile of nitrated heterocycles requires careful consideration. The search results indicate that 4-nitropyridine N-oxide requires storage under specific conditions: "Store under inert gas" and "Recommended in a cool and dark place, <15°C" .

Similar precautions would likely be necessary for 4-nitropyrimidine, as nitro groups can make compounds sensitive to heat, light, and potentially prone to decomposition.

Biological Activity and Applications

Pharmaceutical Relevance

Pyrimidine derivatives form the backbone of many pharmaceutical compounds, including antimicrobials, anti-inflammatory agents, and antiviral drugs. The nitro group could potentially enhance certain biological activities or serve as a precursor for further functionalization to develop biologically active molecules.

Structural Comparison with Related Compounds

Difference from 4-Nitropyridine N-oxide

To clarify the distinction between the compounds discussed:

Feature4-Nitropyrimidine4-Nitropyridine N-oxide
Molecular FormulaC₄H₃N₃O₂ (estimated)C₅H₄N₂O₃
Ring StructureSix-membered ring with two nitrogen atomsSix-membered ring with one nitrogen atom plus N-oxide
Position of Nitro Group4-position on pyrimidine ring4-position on pyridine ring
Key Functional GroupsNitro groupNitro group and N-oxide

The N-oxide functionality in 4-nitropyridine N-oxide significantly alters its properties compared to a simple nitro-substituted heterocycle like 4-nitropyrimidine.

Electron Distribution Patterns

The molecular structure of compounds like 4-nitropyridine N-oxide has been studied in detail: "The molecular structure of 4-nitropyridine N-oxide, 4-NO₂-PyO, has been determined by gas-phase electron diffraction monitored by mass..." .

For 4-nitropyrimidine, the electron distribution would follow different patterns due to:

  • The presence of two electronegative nitrogen atoms in the ring

  • Different resonance possibilities compared to pyridine derivatives

  • Altered electronic effects of the nitro group in the context of a pyrimidine ring

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